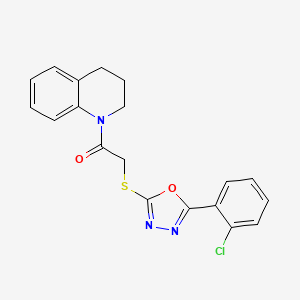

![molecular formula C22H16Cl2N2 B2789387 1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole CAS No. 400077-17-0](/img/structure/B2789387.png)

1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

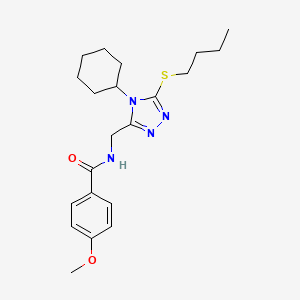

“1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole” is a compound that contains a benzimidazole nucleus. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal compounds . It’s a structural isoster of naturally occurring nucleotides, allowing it to interact easily with biopolymers in living systems .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process uses formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .Chemical Reactions Analysis

Benzimidazole can undergo various chemical reactions. For instance, it can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Aplicaciones Científicas De Investigación

Drug Discovery Platform

The compound is part of the ChEMBL database, a large-scale, open, FAIR, and Global Core Biodata Resource of bioactive molecules with drug-like properties . This database is used extensively in the field of drug discovery, providing valuable data for the development, validation, and application of AI, machine learning, and other in silico methods .

Insect Growth Regulation

Research has shown that benzimidazole derivatives, such as this compound, have significant insect growth-regulating activity . These compounds have been synthesized and evaluated for their biological activities against Bombyx mori, a lepidopteran model insect . The synthesized benzimidazoles exhibited two different biological activities: inhibition of development and acute lethality .

Antibacterial Activity

While not directly related to “1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole”, other benzimidazole derivatives have shown considerable antibacterial activity . This suggests a potential avenue for further research into the antibacterial properties of this specific compound.

Direcciones Futuras

Benzimidazole derivatives have attracted interest due to their diverse biological and clinical applications . They are being explored for their potential as anticancer agents . Therefore, “1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole” and similar compounds may have promising future directions in medicinal chemistry.

Propiedades

IUPAC Name |

1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2/c23-18-9-6-10-19(24)17(18)13-14-22-25-20-11-4-5-12-21(20)26(22)15-16-7-2-1-3-8-16/h1-14H,15H2/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGAHRAQQWTWGW-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2789304.png)

![2-[(4-Bromophenyl)methyl]-4,5-dichloro-2,3-dihydropyridazin-3-one](/img/structure/B2789307.png)

![4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2789311.png)

![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-(2-methylpropyl)acetamide](/img/structure/B2789316.png)

![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2789319.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2789325.png)